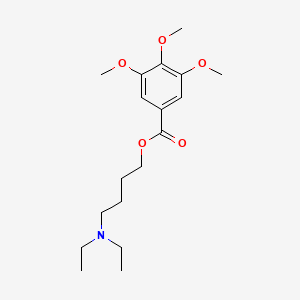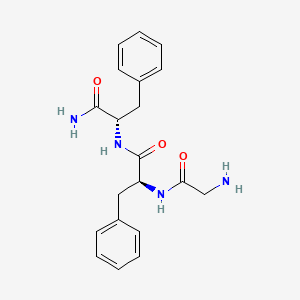
2,2'-Dibromo-1,1'-dimethyl-1,1'-bi(cyclopropane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Dibromo-1,1’-dimethyl-1,1’-bi(cyclopropane) is a halogenated cyclopropane derivative. Cyclopropanes are cyclic hydrocarbons where the carbon atoms form a ring. This compound is unique due to the presence of two bromine atoms and two methyl groups attached to the cyclopropane rings, which significantly influence its chemical properties and reactivity.
Métodos De Preparación
The synthesis of 2,2’-Dibromo-1,1’-dimethyl-1,1’-bi(cyclopropane) typically involves the reaction of 3-chloro-2-(chloromethyl)-1-propene with bromoform in the presence of a phase-transfer catalyst like benzyltriethylammonium chloride. The reaction is carried out in a mixture of ethanol and methylene chloride at temperatures between 25°C and 35°C .
Análisis De Reacciones Químicas
2,2’-Dibromo-1,1’-dimethyl-1,1’-bi(cyclopropane) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: It can be oxidized or reduced depending on the reagents and conditions used.
Common reagents for these reactions include bases for elimination reactions and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2,2’-Dibromo-1,1’-dimethyl-1,1’-bi(cyclopropane) is used in various scientific research applications:
Biology and Medicine: Its derivatives are studied for potential biological activities and therapeutic applications.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,2’-Dibromo-1,1’-dimethyl-1,1’-bi(cyclopropane) involves its reactivity due to the strained cyclopropane ring and the presence of bromine atoms. The bromine atoms can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
2,2’-Dibromo-1,1’-dimethyl-1,1’-bi(cyclopropane) can be compared with other halogenated cyclopropanes, such as:
1,1-Dibromo-2,2-dimethylcyclopropane: Similar in structure but with different substitution patterns.
1,2-Dimethylcyclopropane: Lacks the bromine atoms, resulting in different reactivity and applications.
These comparisons highlight the unique properties of 2,2’-Dibromo-1,1’-dimethyl-1,1’-bi(cyclopropane) due to its specific substitution pattern and the presence of bromine atoms.
Propiedades
Número CAS |
32561-39-0 |
|---|---|
Fórmula molecular |
C8H12Br2 |
Peso molecular |
267.99 g/mol |
Nombre IUPAC |
2-bromo-1-(2-bromo-1-methylcyclopropyl)-1-methylcyclopropane |
InChI |
InChI=1S/C8H12Br2/c1-7(3-5(7)9)8(2)4-6(8)10/h5-6H,3-4H2,1-2H3 |
Clave InChI |
DIKZPZXGDHCZHE-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC1Br)C2(CC2Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Naphthalenecarboxylicacid, 3-[2-[[(4-chlorophenyl)methyl]amino]-2-oxoethoxy]-](/img/structure/B14685719.png)













